N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4-acetamido-1,2,5-oxadiazole with thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
- **Ox
Properties
Molecular Formula |
C9H8N4O3S |
---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c1-5(14)10-7-8(13-16-12-7)11-9(15)6-3-2-4-17-6/h2-4H,1H3,(H,10,12,14)(H,11,13,15) |
InChI Key |
AIELAQMGQOYJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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